4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring, an amino group, and a bromobenzyl substituent, making it of interest in medicinal chemistry for potential therapeutic applications.
This compound can be synthesized through various chemical reactions involving piperazine and substituted benzyl derivatives. It is classified as an organic compound with the empirical formula and a molecular weight of approximately 291.39 g/mol . The presence of the tert-butyl ester group suggests that it may be used in reactions requiring protection of the carboxylic acid functionality.
The synthesis of 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester can be represented as follows:
The structure can be visualized using SMILES notation: O=C(OC(C)(C)C)N1CCN(CC2=CC=C(C=C2)N)CC1 .
4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester often involves interaction with biological targets such as receptors or enzymes. The amino group is likely to engage in hydrogen bonding or ionic interactions with target sites, influencing biological pathways.
For example, piperazine derivatives are known to exhibit activity against various neurotransmitter receptors, which could suggest potential applications in treating neurological disorders or as anxiolytics.
The specific melting point and boiling point would need to be determined experimentally as they are not provided in current literature.
4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester has potential applications in:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5